Toremifene-d6 Citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toremifene-d6 Citrate is a deuterium-labeled derivative of Toremifene Citrate, a second-generation selective estrogen receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Toremifene. The deuterium labeling allows for more precise tracking and quantification in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Toremifene-d6 Citrate involves the deuteration of Toremifene Citrate. The process typically starts with the preparation of the Z-isomer of Toremifene base, ensuring it is free of the E-isomer. The deuterium atoms are introduced through a series of hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is often subjected to rigorous testing to confirm its chemical structure and isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Toremifene-d6 Citrate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Toremifene-d6 Citrate is widely used in scientific research, particularly in the fields of:
Chemistry: To study the pharmacokinetics and metabolic pathways of Toremifene.
Biology: To investigate the interactions of Toremifene with various biological targets, including estrogen receptors.
Medicine: To explore the potential therapeutic applications of Toremifene in treating conditions like breast cancer and osteoporosis.
Mechanism of Action
Toremifene-d6 Citrate exerts its effects by binding to estrogen receptors. Depending on the tissue type, it can act as either an estrogen agonist or antagonist. This dual action allows it to modulate estrogenic activity in a tissue-specific manner. The molecular targets include estrogen receptors in breast tissue, bone, and the cardiovascular system. The pathways involved in its mechanism of action include the modulation of gene expression and inhibition of estrogen-dependent cell proliferation .
Comparison with Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator with similar pharmacological properties.
Raloxifene: A selective estrogen receptor modulator used primarily for the prevention of osteoporosis.
Clomiphene: A selective estrogen receptor modulator used to treat infertility in women.
Uniqueness: Toremifene-d6 Citrate is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. This labeling provides a distinct advantage in tracking and quantifying the compound in biological systems, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C32H36ClNO8 |
---|---|
Molecular Weight |
604.1 g/mol |
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i1D3,2D3; |
InChI Key |
IWEQQRMGNVVKQW-JUFCHOJXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.